![molecular formula C17H20FNO4S3 B2941878 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1798029-59-0](/img/structure/B2941878.png)
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
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Overview
Description
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a chemical compound that belongs to the class of sulfonamide drugs. This compound has been widely used in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of acid-base balance in the body, and its inhibition leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine include a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. This leads to a reduction in inflammation and pain, making this compound a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine in lab experiments include its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine. These include:
1. Further research to fully understand the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved efficacy and reduced toxicity.
3. Exploration of the potential applications of this compound in the treatment of other inflammatory diseases.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases.
5. Development of new methods for the synthesis of this compound with improved yields and reduced costs.
Synthesis Methods
The synthesis method of 1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with thionyl chloride to form 5-ethyl-2-thiophenecarboxylic acid chloride. This intermediate compound is then reacted with piperidine and 4-fluorobenzenesulfonyl chloride to form the final product.
Scientific Research Applications
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine has been extensively used in scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4S3/c1-2-14-7-10-17(24-14)26(22,23)19-11-3-4-16(12-19)25(20,21)15-8-5-13(18)6-9-15/h5-10,16H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTMBXOECJSIGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Ethylthiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine |
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